

# 2',3',4',5',6'-Pentafluoroacetophenone chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2',3',4',5',6'-  
Pentafluoroacetophenone

Cat. No.: B147381

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An In-depth Technical Guide to **2',3',4',5',6'-Pentafluoroacetophenone** for Researchers and Drug Development Professionals

## Introduction

**2',3',4',5',6'-Pentafluoroacetophenone** is a highly fluorinated aromatic ketone that serves as a crucial building block in various scientific and industrial fields. Its unique chemical properties, stemming from the presence of five fluorine atoms on the phenyl ring, make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup> The strong electron-withdrawing nature of the fluorine atoms enhances the compound's electrophilic character, facilitating a range of chemical reactions.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

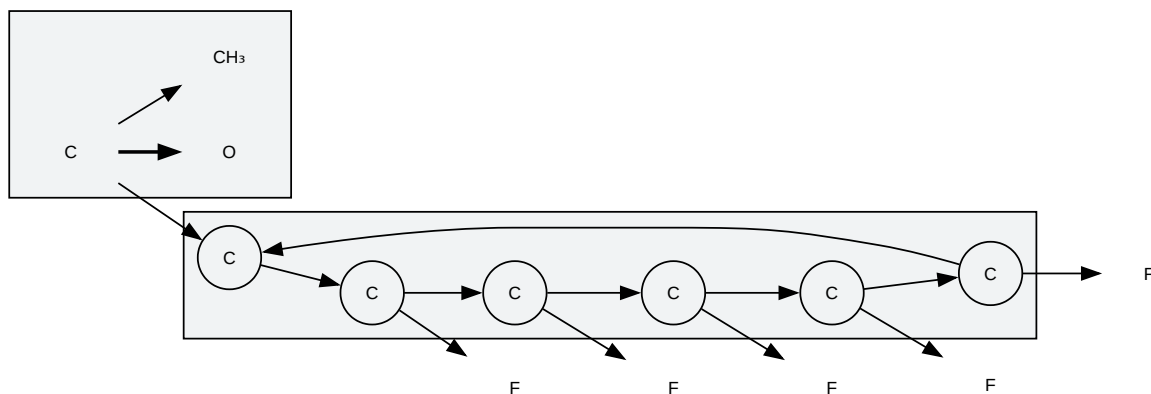
## Chemical Structure and IUPAC Name

The chemical structure of **2',3',4',5',6'-Pentafluoroacetophenone** is characterized by an acetophenone core where the phenyl group is fully substituted with fluorine atoms.

IUPAC Name: 1-(2,3,4,5,6-pentafluorophenyl)ethan-1-one<sup>[2]</sup>

SMILES: CC(=O)C1=C(F)C(F)=C(F)C(F)=C1F<sup>[2]</sup>

InChI Key: FBGHICYZBCMDEOX-UHFFFAOYSA-N[2][3]



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**Figure 1:** Chemical Structure of **2',3',4',5',6'-Pentafluoroacetophenone**.

## Physicochemical Properties

The physical and chemical properties of **2',3',4',5',6'-Pentafluoroacetophenone** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>3</sub> F <sub>5</sub> O	[2][3]
Molecular Weight	210.10 g/mol	
Appearance	Clear colorless to pale yellow liquid	[1]
Boiling Point	130-131 °C	
Density	1.476 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.4366	
Flash Point	66 °C (150.8 °F) - closed cup	
CAS Number	652-29-9	[2][3]

## Experimental Protocols

### Synthesis

A common method for the synthesis of **2',3',4',5',6'-Pentafluoroacetophenone** is through the Friedel-Crafts acetylation of pentafluorobenzene. The following is a generalized experimental protocol based on this reaction.

Reaction: Pentafluorobenzene + Acetyl Chloride → **2',3',4',5',6'-Pentafluoroacetophenone** + HCl

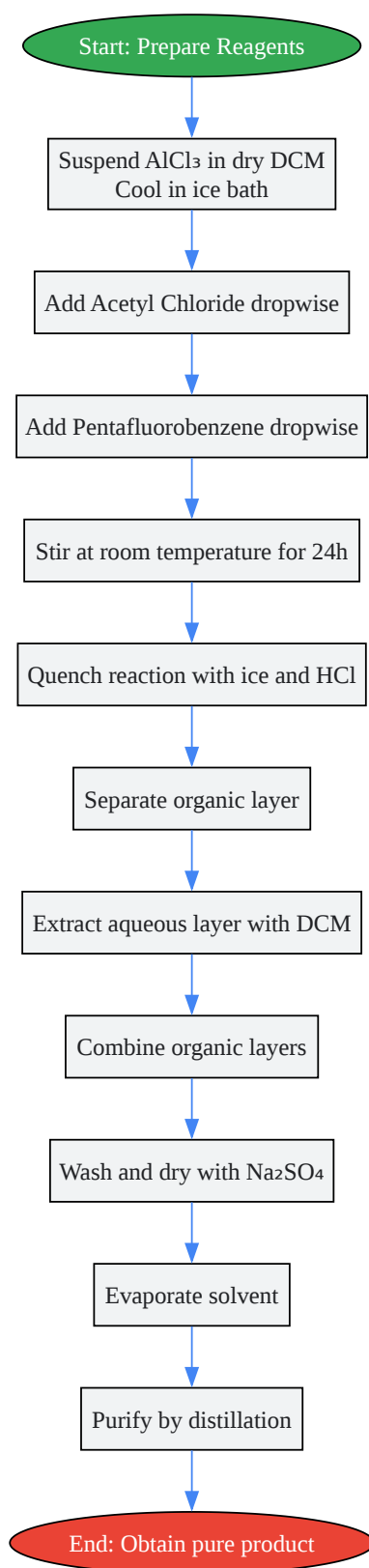
Materials:

- Pentafluorobenzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dry dichloromethane (DCM) as solvent
- Ice

- Concentrated hydrochloric acid (HCl)
- Anhydrous sodium sulfate

Procedure:

- A suspension of anhydrous aluminum chloride in dry dichloromethane is prepared in a flask and cooled in an ice/water bath.
- Acetyl chloride in dry dichloromethane is added dropwise to the cooled suspension over a period of 15 minutes.
- After stirring for an additional 10 minutes, a solution of pentafluorobenzene in dry dichloromethane is added dropwise over 30 minutes.
- The reaction mixture is stirred at ambient temperature for 24 hours.
- The reaction mixture is then carefully poured onto a mixture of ice and concentrated hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2',3',4',5',6'-Pentafluoroacetophenone** can be further purified by distillation.



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**Figure 2:** General workflow for the synthesis of **2',3',4',5',6'-Pentafluoroacetophenone**.

## Analytical Methods

The characterization and purity assessment of **2',3',4',5',6'-Pentafluoroacetophenone** are typically performed using standard analytical techniques.

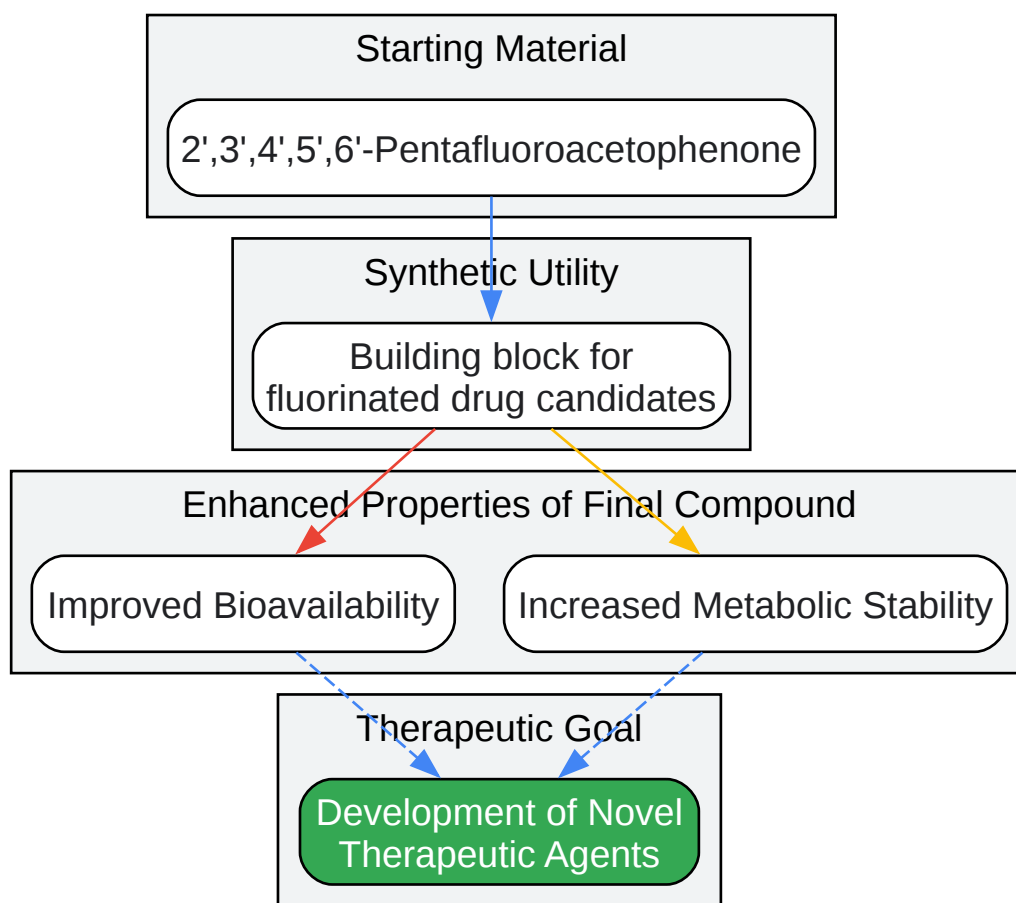
- Gas Chromatography (GC): Used to determine the purity of the compound. A purity of  $\geq 98\%$  is commonly reported.[\[1\]](#)
- Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{19}\text{F}$  NMR are used to elucidate the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

## Applications in Research and Drug Development

**2',3',4',5',6'-Pentafluoroacetophenone** is a versatile reagent with significant applications in medicinal chemistry and drug design.[\[1\]](#) The incorporation of fluorine atoms into drug candidates can enhance their metabolic stability, bioavailability, and binding affinity.[\[1\]](#)

Key applications include:

- Synthesis of Fluorinated Compounds: It serves as a primary building block for creating a wide range of fluorinated molecules for pharmaceutical and agrochemical applications.[\[1\]](#)
- Asymmetric Synthesis: It has been used in the asymmetric synthesis of chiral alcohols using ketoreductases.
- Precursor for Advanced Materials: It is a precursor for the synthesis of fluorinated polymers and coatings that exhibit high thermal stability and chemical resistance.[\[1\]](#)



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**Figure 3:** Logical relationship of 2',3',4',5',6'-Pentafluoroacetophenone in drug development.

## Conclusion

**2',3',4',5',6'-Pentafluoroacetophenone** is a key chemical intermediate with significant utility in organic synthesis, particularly for the development of new pharmaceuticals and advanced materials. Its highly fluorinated structure imparts unique reactivity and provides a pathway to novel compounds with enhanced properties. The information and protocols provided in this guide are intended to support researchers and professionals in leveraging the potential of this versatile compound in their work.

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